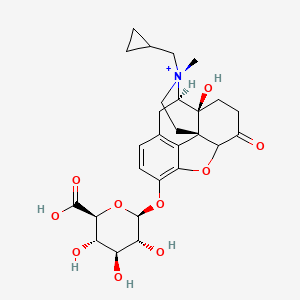

N-Methyl Naltrexone Glucuronide

Description

N-Methyl Naltrexone Glucuronide is a glucuronidated metabolite of methylnaltrexone, a quaternary ammonium derivative of naltrexone. Methylnaltrexone itself is a peripherally acting μ-opioid receptor antagonist, primarily used to counteract opioid-induced constipation without reversing central analgesic effects . The glucuronide conjugate forms when a glucuronic acid moiety is enzymatically attached to methylnaltrexone via UGT (uridine diphosphate glucuronosyltransferase) enzymes, enhancing its water solubility for renal or biliary excretion. This metabolite is structurally characterized by a 3-β-D-glucuronide linkage to the naltrexone backbone, with a molecular weight of 517.53 g/mol (CAS: 76630-71-2) .

Properties

Molecular Formula |

C27H34NO10+ |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(3R,4R,4aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H33NO10/c1-28(11-12-2-3-12)9-8-26-17-13-4-5-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)21(17)37-23(26)14(29)6-7-27(26,35)16(28)10-13/h4-5,12,16,18-20,22-23,25,30-32,35H,2-3,6-11H2,1H3/p+1/t16-,18+,19+,20-,22+,23?,25-,26+,27-,28-/m1/s1 |

InChI Key |

ZMRLVXZGNOEXKB-HOVYVKSUSA-O |

Isomeric SMILES |

C[N@@+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)CC7CC7 |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)CC7CC7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Naltrexone Glucuronide typically involves the glucuronidation of N-Methyl Naltrexone. This process can be carried out using various methods, including chemical synthesis and enzymatic reactions. In chemical synthesis, the glucuronidation is often achieved using glucuronic acid derivatives and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as flow chemistry and continuous processing. The use of efficient catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Naltrexone Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium azide and electrophiles such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl Naltrexone N-oxide, while reduction could produce N-Methyl Naltrexone .

Scientific Research Applications

N-Methyl Naltrexone Glucuronide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.

Biology: Investigated for its interactions with opioid receptors and its potential to modulate biological pathways.

Medicine: Explored for its therapeutic potential in treating opioid and alcohol dependence, as well as its role in reducing opioid-induced side effects.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Methyl Naltrexone Glucuronide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the receptor’s activity, thereby blocking the effects of opioids. The glucuronidation enhances the compound’s solubility and excretion, allowing for more efficient clearance from the body. This mechanism is crucial in its role as an opioid antagonist .

Comparison with Similar Compounds

Key Research Findings

UGT Enzyme Specificity :

- UGT2B7 is critical for glucuronidation of naltrexone, morphine, and clopidogrel, but isoforms vary (e.g., UGT1A4 for tamoxifen glucuronides) .

Transporter Impact on Exposure :

- MRP2 deficiency increases estradiol glucuronide AUC by 46-fold in mice but only marginally affects morphine glucuronide, underscoring metabolite-specific transporter reliance .

Stability and Reactivity :

- Methylnaltrexone glucuronide’s ether linkage ensures metabolic stability, unlike acyl glucuronides (e.g., zomepirac), which degrade or form protein adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.